Nandrolone decanoate

Catalog No.
S548672
CAS No.
360-70-3
M.F
C28H44O3
M. Wt
428.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nandrolone decanoate

CAS Number

360-70-3

Product Name

Nandrolone decanoate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1

InChI Key

JKWKMORAXJQQSR-MOPIKTETSA-N

SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Solubility

Soluble in DMSO, not in water

Synonyms

17 beta Hydroxyestr 4 en 3 one 17 decanoate, 17 beta-hydroxyestr-4-en-3-one 17-decanoate, 19 nor 4 Androstene 17 beta ol 3 one 17 decanoate, 19 Nortestosterone Decanoate, 19-nor-4-androstene-17 beta-ol-3-one 17-decanoate, 19-nortestosterone decanoate, Decadurabolin, Decadurobolin, nandrolone decanoate, Retabolil, Retabolyl

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Description

The exact mass of the compound Nandrolone decanoate is 428.32905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Bone Density Conservation Agents. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Muscle Wasting Conditions

Nandrolone decanoate's ability to promote muscle growth and protein synthesis makes it a potential treatment for conditions characterized by muscle wasting. This includes:

  • HIV/AIDS Wasting Syndrome: In patients with HIV/AIDS, muscle wasting is a common complication. Studies have shown that nandrolone decanoate can help improve muscle mass and function in these individuals Source: [Nandrolone Decanoate: Use, Abuse and Side Effects: ].
  • Chronic Obstructive Pulmonary Disease (COPD): Muscle loss is a significant concern in COPD patients. Research suggests nandrolone decanoate may help preserve muscle mass and improve exercise capacity Source: [Nandrolone decanoate relieves joint pain in hypogonadal men: a novel prospective pilot study and review of the literature: ].
  • End-Stage Renal Disease (ESRD): Similar to COPD, ESRD patients often experience muscle wasting. Studies have explored the potential of nandrolone decanoate to improve muscle mass and function in this population, although results are mixed Source: [Nandrolone Decanoate: Use, Abuse and Side Effects: ].

Important Note

It's crucial to remember that research on nandrolone decanoate for muscle wasting conditions is ongoing. More studies are needed to establish its long-term efficacy and safety profile in these contexts.

Bone Health and Osteoporosis

Nandrolone decanoate has shown promise in promoting bone growth and density. This makes it a potential therapeutic option for conditions like osteoporosis, a disease characterized by weak and brittle bones.

  • Osteoporosis Treatment: Studies suggest nandrolone decanoate can stimulate bone formation and increase bone mineral density in osteoporotic patients Source: [Nandrolone Decanoate: Use, Abuse and Side Effects: ].
  • Non-Osteoporotic Bone Loss: Research in rodents indicates nandrolone decanoate may be beneficial for bone loss associated with spinal cord injuries and denervation Source: [Nandrolone decanoate relieves joint pain in hypogonadal men: a novel prospective pilot study and review of the literature: ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

7.3

Exact Mass

428.32905

LogP

2.62
2.62

Appearance

Solid powder

Melting Point

118 °C
118°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H45187T098

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (18.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (23.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (22.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.65%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (52.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (28.24%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of refractory deficient red cell production anemias, breast carcinoma, hereditary angioedema, antithrombin III deficiency, fibrinogen excess, growth failure and Turner's syndrome. It is also indicated in the prophylaxis of hereditary angioedema.

Pharmacology

Nandrolone is an anabolic steroid occurring naturally in the human body, albeit in small quantities. Nandrolone increases production and urinary excretion of erythropoietin. It may also have a direct action on bone marrow. Nandrolone binds to the androgen receptor to a greater degree than testosterone, but due to its inability to act on the muscle in ways unmediated by the receptor, has less overall effect on muscle growth.
Nandrolone Decanoate is the decanoate salt form of nandrolone, an anabolic steroid analog of testosterone with androgenic, anabolic, and erythropoietin stimulating effects. Nandrolone enters the cell and binds to and activates specific nuclear androgen receptors in responsive tissue, including the prostate, seminal vesicles, scrotum, penis, larynx, hair follicles, muscle, and bone. The resulting activated hormone receptor complex translocates into the nucleus and binds to androgen response elements (ARE) in the promoter region of targeted genes, where the complex promotes gene expression necessary for maintaining male sex characteristics. Mimicking the negative feedback mechanism of testosterone, nandrolone decanoate also suppresses the secretion of luteinizing hormone (LH). Furthermore, this agent also stimulates erythropoietin production by enhancing the production of erythropoietic stimulating factors.

MeSH Pharmacological Classification

Anabolic Agents

Mechanism of Action

Nandrolone is an androgen receptor agonist. The drug bound to the receptor complexes which allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

360-70-3

Wikipedia

Nandrolone decanoate

Biological Half Life

Nandrolone decanoate has an absorption half life of 6 days and an elimination half life of 4.3 hours. Alternate studies have shown that nandrolone decanoate has a terminal half life of 7.1, 11.7, and 11.8 hours for doses of 50, 100, and 150 mg respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
Bagchus WM, Smeets JMW, Verheul HAM, De Jager-Van Der Veen SM, Port A, Guerts TBP: Pharmacokinetic Evaluation of Three Different Intramuscular Doses of Nandrolone Decanoate: Analysis of Serum and Urine Samples in Healthy Men The Journal of Clinical Endocrinology & Metabolism. 2005 May 1;90(5):2624-2630.
Baume N, Avois L, Schweizer C, Cardis C, Dvorak J, Cauderay M, Mangin P, Saugy M: [13C]Nandrolone excretion in trained athletes: interindividual variability in metabolism. Clin Chem. 2004 Feb;50(2):355-64. doi: 10.1373/clinchem.2003.022848. Epub 2003 Nov 21. [PMID:14633920]
Wijnand HP, Bosch AM, Donker CW: Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers. Acta Endocrinol Suppl (Copenh). 1985;271:19-30. doi: 10.1530/acta.0.109s00019. [PMID:3865478]
Kuuranne T, Kurkela M, Thevis M, Schanzer W, Finel M, Kostiainen R: Glucuronidation of anabolic androgenic steroids by recombinant human UDP-glucuronosyltransferases. Drug Metab Dispos. 2003 Sep;31(9):1117-24. doi: 10.1124/dmd.31.9.1117. [PMID:12920167]
Strahm E, Rane A, Ekstrom L: PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2. Front Pharmacol. 2014 May 30;5:132. doi: 10.3389/fphar.2014.00132. eCollection 2014. [PMID:24910615]
Victor A, Weiner E, Johansson ED: Sex hormone binding globulin: the carrier protein for d-norgestrel. J Clin Endocrinol Metab. 1976 Jul;43(1):244-7. doi: 10.1210/jcem-43-1-244. [PMID:133117]
Calvarese S, Rubini P, Urbani G, Ferri N, Ramazza V, Zucchi M: Experimental administration of 19-nortestosterone and dexamethasone in cattle: elimination of the two drugs in different biological matrices. Analyst. 1994 Dec;119(12):2611-5. doi: 10.1039/an9941902611. [PMID:7879862]
Anawalt BD: Diagnosis and Management of Anabolic Androgenic Steroid Use. J Clin Endocrinol Metab. 2019 Jul 1;104(7):2490-2500. doi: 10.1210/jc.2018-01882. [PMID:30753550]
Chen HC, Farese RV: Steroid hormones: Interactions with membrane-bound receptors. Curr Biol. 1999 Jul 1;9(13):R478-81. doi: 10.1016/s0960-9822(99)80300-5. [PMID:10395533]
Pan MM, Kovac JR: Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness. Transl Androl Urol. 2016 Apr;5(2):213-9. doi: 10.21037/tau.2016.03.03. [PMID:27141449]
de VISSER, OVERBEEK GA: Pharmacological properties of nandrolone decanoate. Acta Endocrinol (Copenh). 1960 Nov;35:405-12. doi: 10.1530/acta.0.xxxv0405. [PMID:13781623]
FDA Approved Drug Products: Deca-Durabolin (Nandrolone Decanoate) Injection (Discontinued)
DPD Approved Drugs: Durabolin
Jurox: Reepair Injection MSDS
Spain Patent: ES246402A1

Explore Compound Types